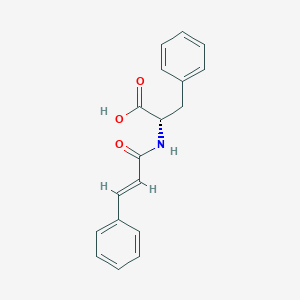

trans-Cinnamoyl-phe-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

trans-Cinnamoyl-phe-OH: is a compound with the molecular formula C18H17NO3 It is a derivative of cinnamic acid, which is a naturally occurring aromatic carboxylic acid found in cinnamon bark and other plants

Mechanism of Action

Target of Action

trans-Cinnamoyl-phe-OH, a derivative of cinnamic acid, primarily targets microorganisms, exhibiting antimicrobial potential . The compound interacts with specific targets in the microorganisms, such as the enzymes caHOS2 and caRPD3 in C. albicans and saFABH in S. aureus .

Mode of Action

The mode of action of this compound involves direct interaction with the targets. For instance, in fungi, it interacts with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the normal functioning of the microorganisms, leading to their inhibition or death.

Biochemical Pathways

The biochemical pathways affected by this compound are related to the synthesis of lignin, a complex organic polymer. The compound is involved in the monolignol pathway for lignin biosynthesis . It is converted from hydroxycinnamoyl-CoAs into hydroxycinnamaldehydes, a key step in the formation of the coumarin lactone ring .

Pharmacokinetics

Its physicochemical properties, such as a density of 12±01 g/cm³, boiling point of 5648±500 °C, and water solubility of 3021 mg/L at 25°C, suggest that it may have good bioavailability .

Result of Action

The result of the action of this compound is the inhibition or death of the targeted microorganisms. This is achieved through the disruption of their normal functioning, such as the alteration of the fungal plasmatic membrane and cell wall .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, light exposure can promote the spontaneous process involved in its mode of action . Furthermore, its stability and efficacy may be affected by factors such as temperature, pH, and the presence of other substances in its environment.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-Cinnamoyl-phe-OH can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction of this compound can lead to the formation of reduced derivatives such as cinnamyl alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cinnamoyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, sodium ethoxide.

Major Products Formed:

Oxidation: Oxidized cinnamoyl derivatives.

Reduction: Cinnamyl alcohol.

Substitution: Substituted cinnamoyl derivatives.

Scientific Research Applications

Chemistry:

Synthesis of Bioactive Compounds: trans-Cinnamoyl-phe-OH serves as a precursor for the synthesis of various bioactive compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.

Biology:

Enzyme Inhibition Studies: The compound is used in studies to investigate its inhibitory effects on enzymes involved in metabolic pathways.

Medicine:

Drug Development: this compound and its derivatives are explored for their potential as therapeutic agents in treating diseases such as cancer, diabetes, and neurological disorders.

Industry:

Comparison with Similar Compounds

Cinnamic Acid: A naturally occurring aromatic carboxylic acid with similar structural features.

Cinnamyl Alcohol: A reduced derivative of cinnamic acid with applications in the fragrance industry.

Cinnamaldehyde: An aldehyde derivative of cinnamic acid with antimicrobial and flavoring properties.

Uniqueness:

Structural Features: trans-Cinnamoyl-phe-OH is unique due to the presence of both a cinnamoyl group and a phenylalanine residue, which imparts distinct chemical and biological properties.

Biological Activity: The compound exhibits a broad spectrum of biological activities, including antimicrobial, anticancer, and antioxidant effects, making it a versatile compound for various applications.

Biological Activity

trans-Cinnamoyl-phe-OH, a derivative of cinnamic acid, has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. Understanding its mechanisms of action and potential applications in various fields is crucial for leveraging its benefits in medicine and industry.

- Chemical Structure : this compound is characterized by a cinnamoyl group attached to phenylalanine.

- Physicochemical Properties :

- Density: 12±01 g/cm³

- Boiling Point: 5648±500 °C

- Water Solubility: 3021 mg/L at 25°C

These properties suggest good bioavailability, which is essential for therapeutic applications.

Target of Action

This compound primarily targets microorganisms, demonstrating significant antimicrobial potential against various pathogens, including Candida albicans and Staphylococcus aureus.

Mode of Action

The compound disrupts microbial cell membranes by interacting with ergosterol in fungi and altering the integrity of the cell wall. This leads to:

- Inhibition : The compound inhibits essential metabolic functions within the microorganisms.

- Cell Death : Prolonged exposure results in cell lysis and death of the targeted pathogens.

Biochemical Pathways

This compound is involved in the monolignol pathway for lignin biosynthesis, affecting lignin synthesis which is crucial for plant structure and defense mechanisms.

Antimicrobial Activity

Research indicates that this compound exhibits broad-spectrum antimicrobial activity. A study found it effective against several bacterial strains, with varying minimum inhibitory concentrations (MICs) depending on the microorganism tested.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Candida albicans | 16 |

| Escherichia coli | 64 |

This data highlights its potential as a natural antimicrobial agent.

Anticancer Activity

Recent studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cells by:

- Inhibiting Cell Proliferation : The compound reduces the viability of various cancer cell lines.

- Modulating Signaling Pathways : It affects pathways involved in cell survival and apoptosis, such as the PI3K/Akt pathway.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays. It effectively scavenges free radicals, thus protecting cells from oxidative stress.

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted on the efficacy of this compound against biofilms formed by Candida albicans demonstrated a significant reduction in biofilm formation at sub-MIC concentrations, indicating its potential application in treating biofilm-associated infections. -

Cancer Cell Line Study :

In vitro studies using human breast cancer cell lines revealed that this compound significantly decreased cell viability and induced apoptosis, suggesting its potential as a chemotherapeutic agent. -

Antioxidant Activity Assessment :

The compound was tested using DPPH and ABTS radical scavenging assays, showing strong antioxidant activity comparable to standard antioxidants like ascorbic acid.

Pharmacokinetics

The pharmacokinetic profile indicates that this compound may have favorable absorption characteristics due to its physicochemical properties. Its metabolism involves hydrolysis to release active metabolites that contribute to its biological activities.

Properties

IUPAC Name |

(2S)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c20-17(12-11-14-7-3-1-4-8-14)19-16(18(21)22)13-15-9-5-2-6-10-15/h1-12,16H,13H2,(H,19,20)(H,21,22)/b12-11+/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHVCODMDZNZEA-PCUGXKRQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C=CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.